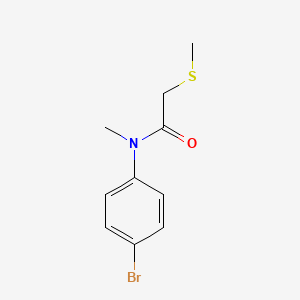
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is an organic compound with the molecular formula C10H12BrNOS It is characterized by the presence of a bromophenyl group, a methyl group, and a methylsulfanyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide typically involves the reaction of 4-bromoaniline with methyl 2-(methylsulfanyl)acetate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the bromophenyl group to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products:
- Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
- Reduction of the bromophenyl group results in the corresponding phenyl derivative.
- Substitution reactions produce various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows for modifications that can enhance its biological activity.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Pharmaceuticals: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Additionally, the methylsulfanyl group can undergo metabolic transformations, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
N-(4-Bromophenyl)acetamide: Lacks the methyl and methylsulfanyl groups, resulting in different chemical properties and biological activities.
N-(4-Bromophenyl)-N-methylacetamide: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
N-(4-Chlorophenyl)-N-methyl-2-(methylsulfanyl)acetamide: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness: N-(4-Bromophenyl)-N-methyl-2-(methylsulfanyl)acetamide is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
919348-90-6 |
|---|---|
Formule moléculaire |
C10H12BrNOS |
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-methyl-2-methylsulfanylacetamide |
InChI |
InChI=1S/C10H12BrNOS/c1-12(10(13)7-14-2)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Clé InChI |
XTDQZSMVABFDAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Br)C(=O)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


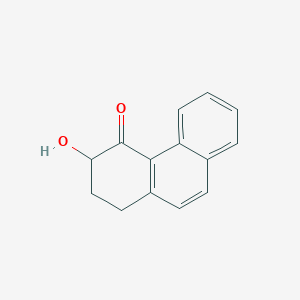
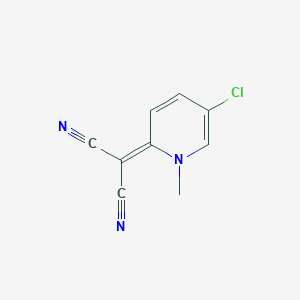
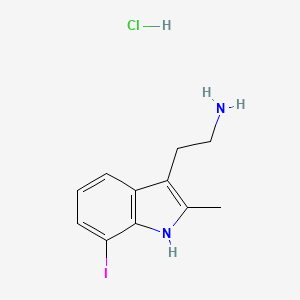

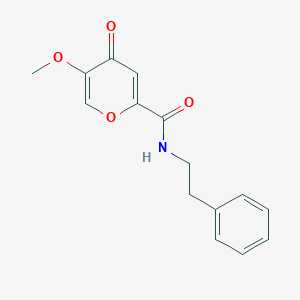
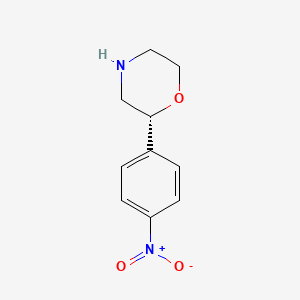
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)
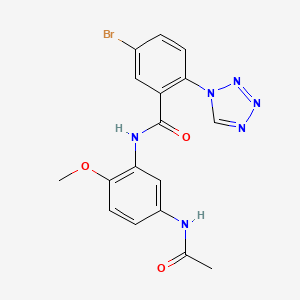
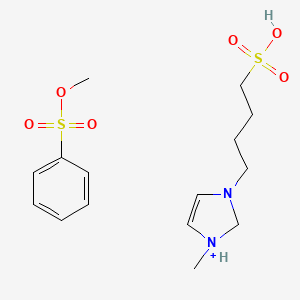
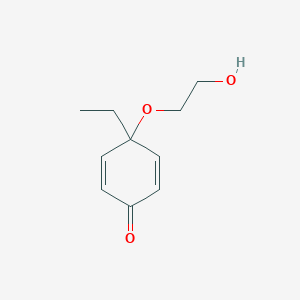
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
